Cas no 2227677-96-3 ((1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethyl-substituted benzopyran derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (1R) configuration ensures high enantiomeric purity, making it valuable for chiral resolution studies and the development of bioactive compounds. The presence of the trifluoroethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties in drug design. The rigid benzopyran scaffold contributes to structural diversity in medicinal chemistry. This compound is suitable for use in organofluorine chemistry research, offering a versatile building block for the synthesis of fluorinated analogs with tailored biological activity.
(1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol structure
2227677-96-3 structure
Product Name:(1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227677-96-3
MF:C13H15F3O2
MW:260.252214670181
CID:6236270
PubChem ID:165964941
Update Time:2025-08-02

(1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol
    • 2227677-96-3
    • EN300-1956567
    • Inchi: 1S/C13H15F3O2/c1-12(2)6-5-8-7-9(3-4-10(8)18-12)11(17)13(14,15)16/h3-4,7,11,17H,5-6H2,1-2H3/t11-/m1/s1
    • InChI Key: FTVRBXGBPWRATK-LLVKDONJSA-N
    • SMILES: FC([C@@H](C1C=CC2=C(C=1)CCC(C)(C)O2)O)(F)F

Computed Properties

  • Exact Mass: 260.10241420g/mol
  • Monoisotopic Mass: 260.10241420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

(1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol

Compound Introduction: (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227677-96-3)

The compound (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2227677-96-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the class of heterocyclic compounds, featuring a benzopyran core structure that is extensively studied for its biological activity. The presence of a trifluoromethyl group at the terminal position of the alcohol moiety introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

Recent research in medicinal chemistry has highlighted the importance of benzopyran derivatives due to their structural versatility and potential therapeutic applications. The benzopyran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific configuration of the stereocenter at the 1-position, denoted as (1R), plays a crucial role in determining the molecule's pharmacological profile. This stereochemical feature is critical for optimizing binding interactions with biological targets, ensuring efficacy and minimizing side effects.

The introduction of a trifluoromethyl group into the molecular structure is particularly noteworthy. Trifluoromethyl groups are frequently incorporated into pharmaceuticals to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. In the context of this compound, the trifluoromethyl group at the 2-position of the alcohol moiety likely contributes to its pharmacokinetic properties, making it more suitable for systemic administration. This modification aligns with current trends in drug design, where optimizing physicochemical properties is essential for developing effective therapeutics.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. Key steps include the construction of the benzopyran ring system through cyclization reactions and subsequent functionalization to introduce the stereocenter and the trifluoromethyl group. Advanced synthetic methodologies, such as asymmetric hydrogenation and fluorination techniques, are employed to achieve high enantiomeric purity and regioselectivity. These synthetic strategies underscore the importance of innovation in chemical synthesis for developing novel bioactive molecules.

Preliminary biological evaluations of (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol have shown promising results in vitro. Studies indicate that this compound exhibits inhibitory activity against several enzymes and receptors implicated in various diseases. For instance, preliminary data suggest that it may interact with targets involved in pain signaling pathways, making it a potential lead compound for developing novel analgesics. Additionally, its structural features hint at potential applications in treating neurological disorders and inflammation-related conditions.

The integration of computational chemistry tools has further enhanced the understanding of this compound's behavior. Molecular modeling studies have been conducted to predict binding modes and affinity profiles with relevant biological targets. These simulations provide valuable insights into how structural modifications can be optimized to improve drug-like properties. By leveraging computational approaches alongside experimental data, researchers can accelerate the discovery process and prioritize compounds for further development.

Future research directions for this compound include exploring its mechanism of action in vivo and evaluating its pharmacological efficacy in animal models. Investigating its potential interactions with biological pathways will provide a deeper understanding of its therapeutic relevance. Additionally, exploring derivatives of this molecule by modifying functional groups or stereochemistry may uncover new bioactive entities with enhanced properties.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of (1R)-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2,2,2-trifluoroethan-1-ol exemplifies how innovative chemical design can lead to significant advancements in medicine. By combining traditional synthetic techniques with cutting-edge computational methods and rigorous biological testing, researchers can uncover next-generation therapeutics that address unmet medical needs.

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